

Introduction: The Strategic Value of the Benzothiazole Scaffold

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Compound of Interest

Compound Name: 2-Bromo-6-nitrobenzothiazole

CAS No.: 2516-37-2

Cat. No.: B1279558

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In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently prove to be fertile ground for discovery. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is one such "privileged scaffold."^[1]^[2]^[3] Its rigid, planar structure and rich electronic properties make it an ideal anchor for interacting with a multitude of biological targets. Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.^[3]^[4]

This guide focuses on a particularly valuable, functionalized derivative: **2-Bromo-6-nitrobenzothiazole**. This molecule is not merely another benzothiazole; it is a strategically designed synthetic building block. The presence of a reactive bromine atom at the 2-position and a powerful electron-withdrawing nitro group at the 6-position endows it with unique reactivity and makes it a powerful precursor for creating diverse libraries of novel compounds with significant therapeutic potential. For researchers, scientists, and drug development professionals, understanding the reactivity and application potential of **2-Bromo-6-nitrobenzothiazole** is key to unlocking new avenues in synthetic and medicinal chemistry.

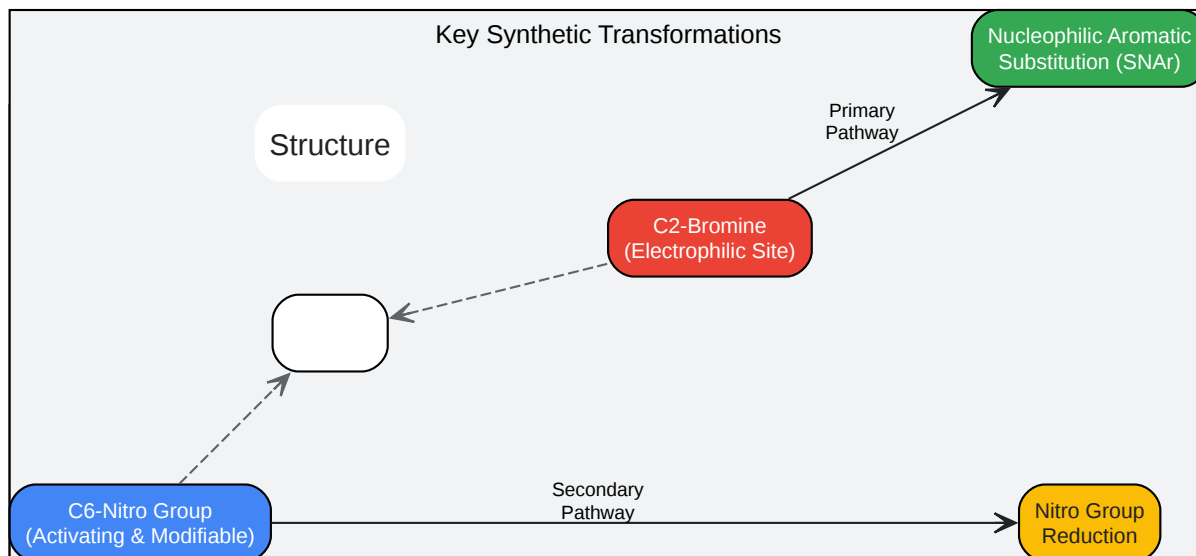
Property	Value	Reference
CAS Number	2516-37-2	[5]
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂ S	[5][6]
Molecular Weight	259.08 g/mol	[5]
Appearance	Pale yellow solid (typical)	
SMILES	<chem>C1=CC2=C(C=C1[O-])SC(=N2)Br</chem>	[6]

Core Principles of Reactivity: A Chemist's Perspective

The utility of **2-Bromo-6-nitrobenzothiazole** as a synthetic intermediate is rooted in its distinct electronic architecture. Two primary sites of reactivity can be exploited for molecular elaboration.

- **The C2-Bromine Bond:** The bromine atom at the 2-position is an excellent leaving group. Crucially, the electron-withdrawing nature of the fused benzothiazole ring system, further enhanced by the potent nitro group at the 6-position, significantly activates this position for Nucleophilic Aromatic Substitution (S_NAr).[7][8] This allows for the facile introduction of a wide array of nucleophiles—such as amines, thiols, and alkoxides—to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is the primary pathway for generating diverse derivatives.
- **The C6-Nitro Group:** The nitro group is not merely an activating feature; it is also a versatile functional handle. It can be readily reduced to an amino group (-NH₂) under standard conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation).[9] This newly formed amine provides a secondary point for diversification, allowing for amide bond formation, sulfonamide synthesis, or diazotization, dramatically expanding the chemical space accessible from the parent molecule.

The interplay of these two reactive sites makes **2-Bromo-6-nitrobenzothiazole** a bifunctional building block of considerable strategic importance.



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Caption: Key reactive sites on **2-Bromo-6-nitrobenzothiazole**.

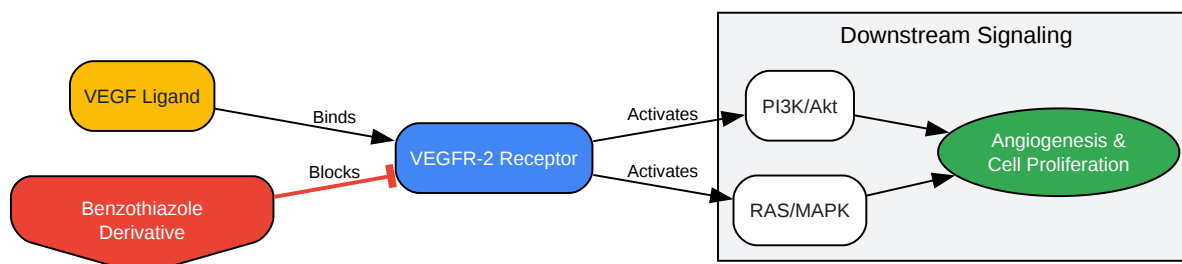
Application I: Development of Novel Anticancer Agents

The benzothiazole scaffold is a cornerstone in the design of modern anticancer therapeutics.[1][4] Its derivatives are known to inhibit a range of targets crucial for cancer cell proliferation and survival. **2-Bromo-6-nitrobenzothiazole** serves as a key starting material for potent inhibitors, particularly targeting protein kinases.

Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[10] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have demonstrated that 2-aminobenzothiazole derivatives are potent VEGFR-2 inhibitors.[10][11]

Significantly, the presence of a nitro group at the C6 position has been shown to enhance inhibitory activity. One study directly compared a 6-nitrobenzothiazole derivative to its non-nitrated counterpart and found the nitro-containing compound to be a more potent VEGFR-2 inhibitor, highlighting the strategic value of this specific building block.[11]



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the activity of various benzothiazole derivatives, illustrating the potency that can be achieved from this scaffold.

Compound Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
Pyrimidine-based carbonitrile benzothiazole	Multiple Lines	Potent Activity	[4]
Sulphonamide based acetamide benzothiazole	MCF-7 (Breast)	34.5	[4]
6-nitrobenzothiazole-benzylidene hybrid (4a)	HCT-116 (Colon)	0.43	[11]
6-nitrobenzothiazole-benzylidene hybrid (4a)	MCF-7 (Breast)	1.12	[11]
2-aminobenzothiazole-Thiazolidinedione hybrid (20)	HepG2 (Liver)	9.99	[10]

Application II: Scaffolding for New Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Benzothiazole derivatives have shown significant promise, exhibiting a broad spectrum of activity against various bacteria and fungi.[2][3][12] They are known to inhibit essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase.[2]

2-Bromo-6-nitrobenzothiazole provides a versatile starting point for synthesizing new antimicrobial candidates. By reacting it with various amine- or thiol-containing nucleophiles, researchers can systematically modify the C2 position to optimize activity against specific pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

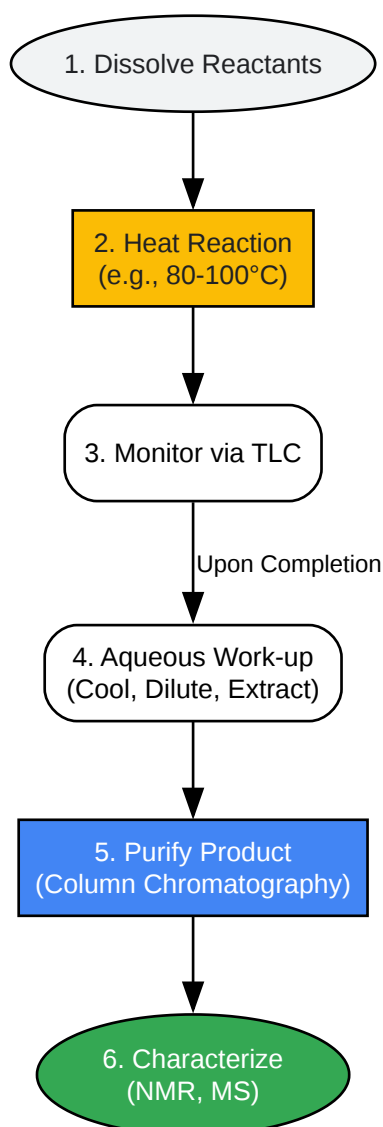
The table below presents the Minimum Inhibitory Concentration (MIC) for selected benzothiazole derivatives against various microbial strains.

Compound Type	Microbial Strain	MIC (µg/mL)	Reference
Benzothiazole derivative (3)	E. coli	25	[13]
Benzothiazole derivative (4)	S. aureus	50	[13]
Benzothiazole derivative (4)	B. subtilis	25	[13]
2-aryl-benzothiazole derivative (11a)	L. monocytogenes	0.10 - 0.25 (mg/ml)	[14]
2-aryl-benzothiazole derivative (11b)	S. aureus	0.15 (mg/ml)	[14]

Experimental Protocol: Synthesis of a 2-Amino-6-nitrobenzothiazole Derivative

This protocol details a representative SNAr reaction, a cornerstone transformation for this building block. The objective is to displace the C2-bromide with a primary amine.

Reaction: **2-Bromo-6-nitrobenzothiazole** + Benzylamine → N-benzyl-6-nitrobenzo[d]thiazol-2-amine



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Caption: General workflow for the synthesis of C2-substituted derivatives.

Materials & Reagents:

- **2-Bromo-6-nitrobenzothiazole** (1.0 eq)
- Benzylamine (1.2 eq)
- A base, such as Diisopropylethylamine (DIPEA) (2.0 eq)
- A polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

- Ethyl acetate, water, brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-6-nitrobenzothiazole** (1.0 eq) and the chosen solvent (e.g., DMF, ~0.5 M concentration).
- **Addition of Reagents:** Begin stirring the solution. Add the primary amine (e.g., benzylamine, 1.2 eq) followed by the base (e.g., DIPEA, 2.0 eq).
- **Heating:** Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are typically required to overcome the activation energy for S_NAr reactions.
- **Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and then brine. This removes the DMF and any residual inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
- **Characterization:** Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Outlook

2-Bromo-6-nitrobenzothiazole is far more than a simple chemical; it is a versatile and powerful tool for innovation. Its predictable reactivity and dual functional sites provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of its derivatives in high-value therapeutic areas, particularly as anticancer and antimicrobial agents, underscores its importance. For drug development professionals and research scientists, this building block offers a reliable and efficient route to novel chemical entities with the potential to address significant unmet medical needs. Future research will undoubtedly continue to expand its applications, leveraging its unique properties to explore new biological targets and develop next-generation therapeutics and functional materials.

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